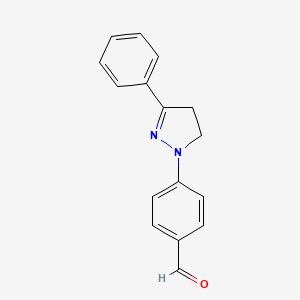

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c19-12-13-6-8-15(9-7-13)18-11-10-16(17-18)14-4-2-1-3-5-14/h1-9,12H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAAHCDXVXYPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386074 | |

| Record name | 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

961-88-6 | |

| Record name | 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The document details the strategic selection of precursors, provides a deep dive into the reaction mechanism, outlines a robust experimental protocol, and describes methods for structural characterization. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the versatile pyrazoline scaffold in their work.

Introduction: The Significance of the Pyrazoline Scaffold

Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in modern medicinal chemistry.[1] As dihydro derivatives of pyrazole, they possess a unique three-dimensional structure that allows for diverse biological interactions. The pyrazoline nucleus is a "privileged scaffold," meaning it is a common structural motif found in a wide array of pharmacologically active agents.[2][3]

The broad spectrum of biological activities associated with pyrazoline derivatives is remarkable, encompassing:

-

Anti-inflammatory and Analgesic Properties[4]

-

Antimicrobial (Antibacterial and Antifungal) Effects[1]

-

Anticancer and Antitumor Activity[5]

-

Antidepressant and Anticonvulsant Applications[6]

The versatility of the pyrazoline ring stems from its synthetic accessibility and the ease with which its substitution pattern can be modified at the N-1, C-3, and C-5 positions. This allows for the fine-tuning of its physicochemical properties and biological targets. The title compound, 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde, is a particularly valuable derivative as the benzaldehyde moiety provides a reactive handle for further synthetic transformations, enabling its use as a building block for more complex molecules and combinatorial libraries.

Synthesis Strategy: A Two-Component Cyclocondensation Approach

The most direct and widely adopted method for synthesizing 2-pyrazolines is the cyclocondensation reaction between an α,β-unsaturated aldehyde or ketone and a hydrazine derivative.[7] This approach is efficient, modular, and generally proceeds with high yields.

For the target molecule, 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde , a careful analysis of the structure dictates the selection of the starting materials:

-

The α,β-Unsaturated Carbonyl Component: The 3-Phenyl substituent on the pyrazoline ring originates from this precursor. The simplest and most effective choice is Cinnamaldehyde ((E)-3-phenylprop-2-enal). Cinnamaldehyde provides the required phenyl group at the correct position and the necessary α,β-unsaturated system for the initial Michael addition.

-

The Hydrazine Component: The substituent at the N-1 position of the pyrazoline ring is a 4-formylphenyl group. This requires the use of (4-formylphenyl)hydrazine . This substituted hydrazine directs the cyclization and introduces the crucial benzaldehyde functionality onto the final molecule.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic scheme for the target molecule.

Mechanistic Insights: The Pathway to Pyrazoline Formation

Understanding the reaction mechanism is critical for optimizing conditions and predicting outcomes. The formation of the pyrazoline ring from cinnamaldehyde and (4-formylphenyl)hydrazine proceeds through a well-established pathway involving two key steps.[8]

-

Aza-Michael Addition: The reaction is typically catalyzed by an acid, such as acetic acid. The more nucleophilic nitrogen atom of the (4-formylphenyl)hydrazine performs a conjugate (1,4- or Michael) addition to the β-carbon of the electron-deficient double bond in cinnamaldehyde. This forms a transient enol intermediate which quickly tautomerizes to a more stable hydrazone-like intermediate.

-

Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the aldehyde group. This ring-closing step forms a five-membered heterocyclic intermediate (a pyrazolidine derivative). This intermediate is unstable and readily undergoes dehydration (loss of a water molecule) under the acidic and heated reaction conditions to yield the final, thermodynamically stable 2-pyrazoline ring system.

Caption: The reaction mechanism for pyrazoline formation.

Experimental Protocol: A Self-Validating System

This protocol provides a robust and reproducible method for the synthesis of the title compound. Adherence to stoichiometry and reaction conditions is key to achieving high purity and yield.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Notes |

| Cinnamaldehyde | C₉H₈O | 132.16 | Reagent | Ensure purity; freshly distilled if necessary. |

| (4-formylphenyl)hydrazine | C₇H₈N₂O | 136.15 | Reagent | May be used as hydrochloride salt with base. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Grade | Serves as both solvent and catalyst. |

| Ethanol | C₂H₅OH | 46.07 | 95% or Absolute | For recrystallization. |

| Deionized Water | H₂O | 18.02 | - | For work-up. |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis.

Detailed Steps:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cinnamaldehyde (0.01 mol, 1.32 g).

-

Reagent Addition: Add (4-formylphenyl)hydrazine (0.01 mol, 1.36 g). Causality Note: Using equimolar amounts ensures complete consumption of the limiting reagent and simplifies purification.

-

Solvent and Catalyst: Add 15 mL of glacial acetic acid. The acid serves to protonate the carbonyl, activating it for nucleophilic attack, and also acts as the solvent.

-

Reflux: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 3:7).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate will form. Causality Note: The product is insoluble in water, causing it to precipitate out while unreacted starting materials and the acetic acid remain in the aqueous phase.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual acetic acid.

-

Purification: Transfer the crude solid to a clean flask and recrystallize from hot ethanol to obtain pure crystalline product.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Product Characterization: Validation of Structure

The identity and purity of the synthesized 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde (Molecular Formula: C₁₆H₁₄N₂O, Molar Mass: 250.30 g/mol ) must be confirmed through spectroscopic analysis.[9]

Spectroscopic Data

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~9.8-10.0 ppm (s, 1H): Aldehyde proton (-CHO).δ ~7.0-8.0 ppm (m, 9H): Aromatic protons.δ ~5.2-5.5 ppm (dd, 1H): Methine proton at C5 (Hₓ).δ ~3.8-4.1 ppm (dd, 1H): Methylene proton at C4 (Hₐ).δ ~3.1-3.4 ppm (dd, 1H): Methylene proton at C4 (Hₑ). | The characteristic downfield singlet confirms the aldehyde group. The complex multiplet corresponds to the two phenyl rings. The pyrazoline ring protons (Hₐ, Hₑ, Hₓ) form a distinctive ABX spin system due to their diastereotopic nature, confirming the dihydro-pyrazole structure. |

| ¹³C NMR | δ ~190 ppm: Aldehyde carbonyl carbon.δ ~150 ppm: Imine carbon (C=N) of the pyrazoline ring.δ ~110-145 ppm: Aromatic carbons.δ ~60 ppm: Methine carbon (C5).δ ~40 ppm: Methylene carbon (C4). | Confirms the presence of all key functional groups and carbon environments within the molecule. |

| FT-IR (cm⁻¹) | ~1690-1705 cm⁻¹: Strong C=O stretch (aldehyde).~1590-1610 cm⁻¹: C=N stretch (pyrazoline).~2720, 2820 cm⁻¹: C-H stretch (aldehyde).~3000-3100 cm⁻¹: Aromatic C-H stretch. | Provides definitive evidence for the key carbonyl and imine functional groups, confirming the successful formation of the target molecule. |

| Mass Spec. | [M+H]⁺ at m/z 251.12 | Confirms the molecular weight of the compound. |

Applications in Drug Discovery and Development

The title compound is not merely a synthetic curiosity; it is a strategic intermediate for creating libraries of potential drug candidates. The aldehyde functional group is a versatile handle for a variety of chemical transformations:

-

Reductive Amination: To synthesize a range of amine derivatives.

-

Wittig Reaction: To extend the carbon chain and create new olefinic compounds.

-

Oxidation: To form the corresponding carboxylic acid, which can then be converted to amides or esters.

-

Condensation Reactions: To form Schiff bases (imines) or other heterocyclic systems.

This synthetic versatility makes 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde a valuable platform for exploring structure-activity relationships (SAR) in the development of novel therapeutics targeting a wide range of diseases.[4]

References

-

Žukauskaitė, A., Arbačiauskienė, E., et al. (2023). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. MDPI. Available at: [Link][2]

-

Patel, K., et al. (n.d.). Synthesis of 3-(4, 5-dihydro-1-phenyl-5-substituted phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives and evaluation of their anticancer activity. ResearchGate. Available at: [Link][5]

-

Zhang, Y-K., & An, P. (n.d.). CONSTRUCTION OF SUBSTITUTED 2-PYRAZOLINES. Yunnan University. Available at: [Link]

-

Elguero, J., et al. (1970). Mechanism of pyrazoline formation from the reactions of substituted hydrazines and Mannich bases. Journal of the Chemical Society C: Organic. Available at: [Link][8]

-

Karrouchi, K., et al. (2022). 1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. Neuroquantology. Available at: [Link][10]

-

Fun, H-K., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. Available at: [Link][7]

-

Ahamad, T., et al. (2023). From 2011 to 2022: The development of pyrazole derivatives through the α,β-unsaturated carbonyl compounds. ResearchGate. Available at: [Link][11]

-

Patel, K. (n.d.). Microwave assisted synthesis of N-[4-(5-ARYL-1H/ phenyl-pyrazol-3-YL). ResearchGate. Available at: [Link][12]

-

Amer, A. M., et al. (2014). Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Universal Journal of Chemistry. Available at: [Link]

-

Jasril, J., et al. (2016). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole. Molbank. Available at: [Link][13]

-

Nehra, B., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Available at: [Link][6]

-

Tang, W., et al. (2013). CYP3A-Mediated Generation of Aldehyde and Hydrazine in Atazanavir Metabolism. Drug Metabolism and Disposition. Available at: [Link][14]

-

Koch, R., et al. (2024). Antiparasitic Activities of Acyl Hydrazones from Cinnamaldehydes and Structurally Related Fragrances. MDPI. Available at: [Link][15]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . Available at: [Link][16]

-

Singh, G. (2019). Pyrazoline as a medicinal scaffold. Revista Bionatura. Available at: [Link][1]

-

Soboleva, O. A., et al. (2019). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available at: [Link][17]

-

Chen, Y-H., et al. (2023). Cinnamaldehyde-Contained Polymers and Their Biomedical Applications. Polymers. Available at: [Link][18]

-

Gualpa, F., et al. (2022). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules. Available at: [Link][19]

-

de Fatima, A., et al. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. ResearchGate. Available at: [Link][3]

-

Mayhoub, A. S., & Farag, A. M. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents. Available at: [Link][4]

-

Bano, G., et al. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. Scientific Reports. Available at: [Link][20]

-

Aday, B., et al. (2021). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Pharmaceutical Sciences. Available at: [Link][21]

-

Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link][22].pdf) [cite: 25]

Sources

- 1. revistabionatura.com [revistabionatura.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of pyrazoline formation from the reactions of substituted hydrazines and Mannich bases - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Compound 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde - Chemdiv [chemdiv.com]

- 10. neuroquantology.com [neuroquantology.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CYP3A-Mediated Generation of Aldehyde and Hydrazine in Atazanavir Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Pyrazole synthesis [organic-chemistry.org]

- 17. mdpi.com [mdpi.com]

- 18. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities [mdpi.com]

- 20. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. turkjps.org [turkjps.org]

- 22. rsc.org [rsc.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of Pyrazoline Benzaldehyde Derivatives

Abstract

Pyrazoline derivatives, particularly those incorporating benzaldehyde moieties, represent a cornerstone in heterocyclic chemistry, demonstrating a vast spectrum of biological activities and applications in materials science.[1][2][3] Their efficacy is intrinsically linked to their molecular structure. Therefore, unambiguous structural confirmation is paramount following synthesis. This guide provides a comprehensive, in-depth walkthrough of the core spectroscopic techniques essential for the robust characterization of these compounds. We will explore the causality behind experimental choices and the logic of spectral interpretation in FT-IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy, providing researchers with the foundational knowledge to confidently elucidate and validate the structures of novel pyrazoline benzaldehyde derivatives.

Introduction: The Significance of Structural Validation

Pyrazoline benzaldehyde derivatives are typically synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone and a substituted benzaldehyde to form a chalcone, followed by a cyclization reaction with hydrazine or its derivatives.[3][4][5] While the synthetic routes are well-established, the potential for side reactions or unexpected molecular arrangements necessitates a multi-faceted analytical approach for structural confirmation. Each spectroscopic technique provides a unique piece of the structural puzzle. When combined, they offer a self-validating system: the molecular formula from mass spectrometry must align with the functional groups identified by FT-IR and the precise atomic connectivity revealed by NMR. This integrated analysis is the bedrock of trustworthy and reproducible scientific research in drug development and materials science.

Integrated Spectroscopic Workflow

A logical and efficient workflow is critical for the complete characterization of a newly synthesized pyrazoline derivative. The process involves a sequential analysis where the results of one technique inform and corroborate the findings of the next.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Pieces

FT-IR spectroscopy is the first-line technique for identifying the key functional groups present in the molecule, confirming the success of the cyclization reaction. The presence of a C=N bond and the absence of a precursor's C=O stretch are critical indicators.

Experimental Protocol

-

Sample Preparation: A small amount of the dried, purified solid sample (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrophotometer.

-

Spectral Range: The spectrum is typically recorded in the wavenumber range of 4000 to 400 cm⁻¹.[6]

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Interpretation of Key Vibrational Frequencies

The power of FT-IR lies in its ability to pinpoint specific bonds. For a typical 1,3,5-trisubstituted-2-pyrazoline, the following peaks are expected:

| Wavenumber (cm⁻¹) | Vibration Type | Significance & Causality |

| 3460-3320 | N-H stretch | Appears in N1-unsubstituted pyrazolines. A broad band indicates hydrogen bonding.[7] |

| 3100-3000 | Aromatic C-H stretch | Confirms the presence of the benzaldehyde and other aryl substituents. |

| 2950-2850 | Aliphatic C-H stretch | Corresponds to the CH₂ group (C4) of the pyrazoline ring.[7] |

| 1625-1590 | C=N stretch (Imine) | Crucial evidence for the formation of the pyrazoline ring.[1][6] Its position is influenced by conjugation. |

| 1600-1450 | C=C stretch | Aromatic ring skeletal vibrations. |

| 1250-1150 | C-N stretch | Confirms the C-N bond within the pyrazoline ring and attached to aryl groups.[8] |

Trustworthiness Check: The most critical self-validating step is observing the disappearance of the strong chalcone C=O stretching band (typically found around 1700-1650 cm⁻¹) and the appearance of the C=N stretching band.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. ¹H NMR reveals the proton environment and connectivity, while ¹³C NMR identifies every unique carbon atom.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 300 or 400 MHz).[1]

-

Analysis: Chemical shifts (δ), integration values, and splitting patterns (multiplicity) are analyzed to deduce the structure.

¹H NMR Spectral Interpretation

The protons on the pyrazoline ring create a highly characteristic splitting pattern, often referred to as an AMX or ABX system, which is unambiguous proof of its formation.

-

Hx (C5-H): This proton is adjacent to a stereocenter and coupled to both Ha and Hb. It appears as a doublet of doublets (dd) furthest downfield in the aliphatic region (δ ≈ 4.8–6.0 ppm) due to deshielding from the adjacent aryl group and nitrogen atom.[4][9]

-

Ha & Hb (C4-H₂): These two protons are diastereotopic, meaning they are in different chemical environments. They couple with each other (geminal coupling) and with Hx (vicinal coupling). They appear as two separate doublets of doublets (dd) between δ ≈ 3.0–4.0 ppm.[4][6]

-

Aromatic Protons (Ar-H): These appear in the characteristic downfield region of δ ≈ 6.5–8.5 ppm. The specific pattern depends on the substitution of the benzaldehyde and other aryl rings.

-

NH Proton: If the N1 position is unsubstituted, a broad singlet may appear, often between δ ≈ 5.9-7.9 ppm.[4]

¹³C NMR Spectral Interpretation

The chemical shifts of the pyrazoline ring carbons are highly characteristic and provide complementary evidence to the ¹H NMR data.

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |

| C3 | 150 - 154 | Imine carbon (C=N), significantly deshielded.[4] |

| C5 | 57 - 64 | Aliphatic carbon bonded to two heteroatoms (N) and an aryl group.[4][7] |

| C4 | 40 - 44 | Aliphatic CH₂ carbon of the ring.[4][7] |

| Aromatic C | 111 - 157 | Carbons of the various aryl rings.[4] |

Mass Spectrometry (MS): Confirming the Formula

Mass spectrometry provides the molecular weight of the compound, offering the ultimate confirmation of the chemical formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further solidifying the elemental composition.[4]

Experimental Protocol

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: A soft ionization technique like Electrospray Ionization (ESI) is commonly used to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Detection: The mass-to-charge ratio (m/z) of the ions is measured.

Interpretation of Mass Spectra

-

Molecular Ion Peak ([M+H]⁺ or [M]⁺˙): The primary goal is to identify the peak corresponding to the mass of the intact molecule. For ESI, this will be the [M+H]⁺ peak. Its m/z value must match the calculated molecular weight of the proposed structure.[1]

-

Fragmentation Pattern: While soft ionization minimizes fragmentation, some characteristic cleavages of the pyrazoline ring can occur. The study of these fragments can provide additional structural information, though it is often more complex than NMR or IR for initial confirmation.[10][11] Common fragmentation pathways involve the loss of N₂ or cleavage of the pyrazoline ring.[10]

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Properties

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, confirming the extent of the π-conjugated system formed by the aryl rings and the pyrazoline heterocycle.

Experimental Protocol

-

Sample Preparation: Prepare a very dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol, methanol, or acetonitrile.

-

Data Acquisition: Record the absorption spectrum, typically from 200 to 600 nm, using a dual-beam UV-Vis spectrophotometer.

Interpretation of Absorption Spectra

Pyrazoline benzaldehyde derivatives typically exhibit strong absorption bands due to π → π* transitions. The position of the absorption maximum (λ_max) is sensitive to the substituents on the aromatic rings.[8][12]

-

λ_max: A major absorption band is typically observed in the range of 350-400 nm .[13][14] This corresponds to the electronic transition across the extended conjugated system.

-

Substituent Effects: Electron-donating groups on the benzaldehyde ring tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups may cause a hypsochromic (blue) shift. This sensitivity makes UV-Vis a useful tool for studying structure-property relationships.

Summary of Expected Spectroscopic Data

The following table consolidates the key characterization data for a representative 1,3,5-triaryl-2-pyrazoline derivative.

| Technique | Feature | Expected Range / Pattern |

| FT-IR | C=N Stretch | 1625-1590 cm⁻¹ |

| Aromatic C-H | 3100-3000 cm⁻¹ | |

| Aliphatic C-H | 2950-2850 cm⁻¹ | |

| ¹H NMR | C5-H (Hx) | δ 4.8–6.0 ppm (dd) |

| C4-H₂ (Ha, Hb) | δ 3.0–4.0 ppm (2 x dd) | |

| Aromatic-H | δ 6.5–8.5 ppm (m) | |

| ¹³C NMR | C3 (C=N) | δ 150–154 ppm |

| C5 | δ 57–64 ppm | |

| C4 | δ 40–44 ppm | |

| MS (ESI) | Molecular Ion | [M+H]⁺ corresponding to calculated MW |

| UV-Vis | λ_max (π → π*) | 350-400 nm |

Conclusion

The spectroscopic characterization of pyrazoline benzaldehyde derivatives is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By leveraging the distinct strengths of FT-IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can achieve unambiguous structural elucidation. This guide provides the fundamental principles and practical data points necessary to confidently identify functional groups, map the molecular framework, confirm the elemental composition, and probe the electronic nature of these vital heterocyclic compounds, ensuring the scientific integrity required for advanced research and development.

References

-

Rajalakshmi, R., & Elakkiya, T. (2018). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 10(3), 80-84. [Link]

-

Synthesis and Characterization of some novel Pyrazoline derivatives. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(7). [Link]

-

Çelik, H., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Gazi University Journal of Science, 11(2), 622-628. [Link]

-

Ioniţă, G., et al. (2022). Development of benzaldehyde–pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties. Anais da Academia Brasileira de Ciências, 94. [Link]

-

Synthesis and Characterization of Novel Pyrazoline Derivatives. (2023). International Journal of Science Engineering and Technology. [Link]

-

Synthesis and Characterization of some novel Pyrazoline derivatives. (2015). ResearchGate. [Link]

-

Jain, S. K., Singhal, R., & Jain, N. K. (2021). Synthesis, characterization and biological activity of pyrazoline derivatives. Research Journal of Pharmacy and Technology, 14(12), 6223-7. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). Semantic Scholar. [Link]

-

Hasan, A., et al. (2013). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). ResearchGate. [Link]

-

Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

-

Kulyk, K., et al. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. MDPI. [Link]

-

Çelik, H., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. DergiPark. [Link]

-

Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. E-Researchco. [Link]

-

Hussein, F. H. S., Hawaiz, F. E., & Azeez, H. J. (2013). Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. ResearchGate. [Link]

-

UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. [Link]

-

UV-Visible absorption and fluorescence emission of pyrazoline derivatives 1a – 1d in acetonitrile solvent. (n.d.). ResearchGate. [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). cdnsciencepub.com. [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. [Link]

-

El-Naggar, A. M., et al. (2024). Naturally based pyrazoline derivatives as aminopeptidase N, VEGFR2 and MMP9 inhibitors. RSC Publishing. [Link]

-

da Silva, V. A., & Pereira, M. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

Dinçer, M., & Acar, U. (2007). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. MDPI. [Link]

-

The UV-Vis absorption and emission spectra of 1h-12h. (n.d.). ResearchGate. [Link]

-

IR spectrum of pyrazoline 9. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of Some New Pyrazoline Compounds Derived from Azo-Benzaldehyde. (n.d.). ResearchGate. [Link]

-

Mass fragmentation pattern of compound 4l. (n.d.). ResearchGate. [Link]

-

The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. (n.d.). ResearchGate. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. ijirset.com [ijirset.com]

- 3. ijset.in [ijset.in]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. rjptonline.org [rjptonline.org]

- 6. scielo.br [scielo.br]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity [mdpi.com]

- 10. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1H and 13C NMR Data for 4-Substituted Pyrazolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazolines and NMR-Guided Elucidation

Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a privileged scaffold in medicinal chemistry. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have positioned them as a focal point in drug discovery and development. The substitution pattern on the pyrazoline ring plays a crucial role in modulating this biological activity, making the precise structural characterization of these derivatives paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules. For 4-substituted pyrazolines, ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, the nature and position of substituents, and the stereochemical arrangement of the molecule. This guide offers a comprehensive exploration of the ¹H and ¹³C NMR spectral data of 4-substituted pyrazolines, providing researchers with the foundational knowledge to confidently interpret their spectra and accelerate their research endeavors.

Fundamentals of ¹H and ¹³C NMR of the Pyrazoline Ring

A clear understanding of the basic NMR characteristics of the pyrazoline ring is essential before delving into the effects of substitution. The standard IUPAC numbering for the pyrazoline ring begins with one of the nitrogen atoms and proceeds around the ring.

¹H NMR Spectral Features

In many 2-pyrazolines, the protons on the heterocyclic ring, particularly those at C4 and C5, exhibit a characteristic ABX or AMX spin system. This pattern arises from the diastereotopic nature of the C4 protons and their coupling to the C5 proton. The protons at the 4-position (H-4A and H-4B) typically appear as a pair of doublets of doublets, while the proton at the 5-position (H-5X) also manifests as a doublet of doublets.[1] The chemical shifts and coupling constants of these protons are highly informative:

-

H-4 Protons (H-A and H-B): These protons usually resonate in the range of δ 3.0-3.9 ppm.[1][2] Their distinct chemical shifts are a consequence of their different magnetic environments.

-

H-5 Proton (H-X): The proton at the C5 position is typically found further downfield, in the region of δ 4.7-5.5 ppm.[1][2]

The coupling constants between these protons are particularly insightful for determining the stereochemistry of the pyrazoline ring.

¹³C NMR Spectral Features

The carbon atoms of the pyrazoline ring give rise to distinct signals in the ¹³C NMR spectrum, providing a carbon "fingerprint" of the molecule. Typical chemical shift ranges for the unsubstituted 2-pyrazoline ring are as follows:

-

C-3: This carbon, involved in a C=N double bond, is the most deshielded of the ring carbons, typically appearing in the range of δ 150-154 ppm.[3]

-

C-4: The methylene carbon at the 4-position is the most shielded, with a chemical shift generally in the range of δ 40-43 ppm.[3]

-

C-5: The methine carbon at the 5-position resonates in the range of δ 57-63 ppm.[3]

The Influence of 4-Substituents on NMR Spectra

The introduction of a substituent at the 4-position of the pyrazoline ring significantly perturbs the electronic environment and, consequently, the ¹H and ¹³C NMR spectra. The nature of the substituent—whether it is electron-donating or electron-withdrawing, bulky or compact—will dictate the magnitude and direction of these changes.

Impact on ¹H NMR Spectra

The chemical shifts of the protons on the pyrazoline ring, particularly H-4, are directly influenced by the substituent at the 4-position.

-

Electron-Withdrawing Groups (EWGs): Substituents like acyl, nitro, or cyano groups will deshield the H-4 proton, causing its signal to shift downfield.

-

Electron-Donating Groups (EDGs): Conversely, alkyl or alkoxy groups will shield the H-4 proton, resulting in an upfield shift of its signal.

The coupling constants between the protons at C4 and C5 are also affected by the 4-substituent, which can influence the dihedral angles between these protons.

Impact on ¹³C NMR Spectra

The effect of a 4-substituent on the ¹³C NMR spectrum is also predictable based on its electronic properties.

-

C-4 Chemical Shift: The chemical shift of C-4 is highly sensitive to the nature of the directly attached substituent. An electron-withdrawing group will cause a downfield shift, while an electron-donating group will lead to an upfield shift.

-

C-3 and C-5 Chemical Shifts: The chemical shifts of the adjacent carbons, C-3 and C-5, will also be influenced, though to a lesser extent, through inductive effects.

Table 1: Representative ¹H and ¹³C NMR Data for 4-Substituted Pyrazolines

| 4-Substituent | H-4 (δ ppm) | H-5 (δ ppm) | C-3 (δ ppm) | C-4 (δ ppm) | C-5 (δ ppm) | Reference |

| -H | ~3.0-3.8 | ~4.7-5.5 | ~152 | ~42 | ~63 | [3] |

| -Acyl | Downfield Shift | Downfield Shift | ~153 | Downfield Shift | ~60 | [4] |

| -Aryl | Downfield Shift | Downfield Shift | ~151 | Downfield Shift | ~62 | [3] |

| -NO₂ | Significant Downfield Shift | Downfield Shift | ~150 | Significant Downfield Shift | ~59 | [2] |

Note: The exact chemical shifts will vary depending on the other substituents on the pyrazoline ring and the solvent used.

Experimental Protocol: Synthesis and NMR Analysis of a 4-Substituted Pyrazoline

A common and effective method for the synthesis of pyrazolines is the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[5]

Synthesis of a Representative 4-Substituted Pyrazoline

Step 1: Synthesis of the Chalcone Precursor The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones.[1]

-

Dissolve the appropriate substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (30 mL).

-

Add a catalytic amount of a strong base, such as aqueous sodium hydroxide.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated chalcone, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Step 2: Cyclization to the Pyrazoline The chalcone is then cyclized to the corresponding pyrazoline.[5]

-

Reflux a mixture of the chalcone (5 mmol) and hydrazine hydrate (or a substituted hydrazine) (7.5 mmol) in a suitable solvent, such as ethanol or acetic acid, for 4-8 hours.[5]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated pyrazoline by filtration, wash with water, and purify by recrystallization.

NMR Sample Preparation and Data Acquisition

-

Dissolve 5-10 mg of the purified 4-substituted pyrazoline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled ¹³C spectrum is standard.

-

For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Data Processing and Interpretation

-

Process the acquired FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule.

-

Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and, if available, data from DEPT experiments.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and NMR analysis of 4-substituted pyrazolines.

Advanced NMR Techniques for Structural Confirmation

While ¹H and ¹³C NMR are the workhorses of structural elucidation, 2D NMR techniques can provide definitive assignments, especially for complex molecules.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connections between adjacent protons. For a 4-substituted pyrazoline, COSY would show correlations between H-4 and the H-5 protons.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

Conclusion

The ¹H and ¹³C NMR spectra of 4-substituted pyrazolines offer a detailed picture of their molecular structure. By understanding the fundamental chemical shifts and coupling patterns of the pyrazoline ring and how they are influenced by substituents at the 4-position, researchers can confidently characterize their synthesized compounds. This guide provides a solid foundation for the interpretation of NMR data for this important class of heterocyclic compounds, thereby supporting the advancement of research and development in medicinal chemistry and related fields.

References

-

ResearchGate. (2006). 4-Acyl-5-hydroxy-1-phenyl-3-trifluoromethylpyrazoles: Synthesis and NMR Spectral Investigations. [Link]

-

Kucukislamoglu, M., et al. (2019). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. ACS Omega, 4(5), 8434–8444. [Link]

-

Al-Ostath, R. A., et al. (2020). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 25(21), 5023. [Link]

-

u:cris. (2006). 4-acyl-5-hydroxy-1-phenyl-3-trifluoromethyl-pyrazoles: Synthesis and NMR spectral investigations. [Link]

-

Nayak, S. K., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(9), 10877–10888. [Link]

-

Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58–61. [Link]

-

ResearchGate. (n.d.). Protocol for the synthesis of pyrazoline analogues (4a-l). [Link]

-

Wiley Online Library. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy. [Link]

-

ResearchGate. (2014). Synthesis and Characterization of Some New 5-[2,4-di(4-Chlorobenzyloxy)Phenyl]-3-(4-Substituted Phenyl)-2-Pyrazolines. [Link]

-

Sci-Hub. (1981). Configuration and 13C NMR spectra of 1-pyrazolines. [Link]

-

ResearchGate. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

-

ResearchGate. (2013). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME SUBSTITUTED DERIVATIVES OF 4-CHLORO-PYRAZOLINES. [Link]

-

DergiPark. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. [Link]

-

Hassner, A., & Michelson, M. J. (1962). N.m.r. Spectra and Stereoisomerism in Pyrazolines. The Journal of Organic Chemistry, 27(10), 3734–3736. [Link]

-

Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678–684. [Link]

-

Carrión, M. D., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. [Link]

-

Pock, K., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 930–941. [Link]

-

MDPI. (2021). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. [Link]

-

ResearchGate. (2013). Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. [Link]

-

Scite.ai. (2018). Synthesis and Tautomerism of Substituted Pyrazolo[4,3‐c]pyrazoles. [Link]

Sources

- 1. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of Pyrazoline-Containing Compounds

Abstract

Pyrazoline scaffolds, five-membered heterocyclic rings containing two adjacent nitrogen atoms, have emerged as privileged structures in medicinal chemistry.[1][2] Their inherent chemical stability and synthetic accessibility have spurred extensive research, revealing a remarkable breadth of biological activities.[2][3] This technical guide provides a comprehensive overview of the current and potential research applications of pyrazoline-containing compounds. It delves into their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, offering insights into their mechanisms of action and structure-activity relationships. Furthermore, this guide presents detailed experimental protocols for the synthesis and biological evaluation of these promising compounds, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and exploit the therapeutic potential of the pyrazoline core.

Introduction: The Pyrazoline Scaffold - A Versatile Pharmacophore

Pyrazolines are dihydropyrazole derivatives existing in three isomeric forms: 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline, distinguished by the position of the endocyclic double bond.[4][5] Among these, the 2-pyrazoline form is the most extensively studied due to its enhanced stability and significant pharmacological profile.[5] The synthetic tractability of the pyrazoline ring, commonly achieved through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazines, allows for facile structural modifications and the generation of diverse chemical libraries for biological screening.[4][6] This versatility has led to the identification of pyrazoline derivatives with a wide spectrum of biological activities, making them a focal point in the quest for novel therapeutic agents.[1][7] Several commercially available drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib, feature a pyrazoline or a related pyrazole moiety, underscoring the clinical significance of this heterocyclic system.[5]

Anticancer Applications: Targeting Cell Proliferation and Survival

The development of novel anticancer agents remains a critical area of research. Pyrazoline derivatives have demonstrated significant potential as antineoplastic agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[8][9][10] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways implicated in tumorigenesis.[11][12]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism by which pyrazoline compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. For instance, certain pyrazoline derivatives have been shown to induce apoptosis in human glioblastoma and pancreatic adenocarcinoma cells.[8] This process is often accompanied by the cleavage of DNA, a hallmark of apoptotic cell death.[8]

Furthermore, many pyrazoline-based compounds can arrest the cell cycle at specific checkpoints, thereby inhibiting the proliferation of cancer cells.[9][13] For example, some derivatives have been found to cause G2/M phase arrest in breast cancer cell lines.[9]

Key Molecular Targets

The anticancer activity of pyrazolines can be attributed to their interaction with various molecular targets crucial for cancer cell survival and proliferation. These include:

-

Kinases: Several pyrazoline derivatives have been identified as inhibitors of various kinases, such as tyrosine kinases and aurora kinases, which are often dysregulated in cancer.[5]

-

Topoisomerases: Pyrazoloacridine, a pyrazoline-containing compound, has been identified as a DNA topoisomerase inhibitor, leading to DNA damage and apoptosis in cancer cells.[12][13]

-

Signaling Pathways: Pyrazolines can modulate key signaling pathways, such as the GLI proteins in the Hedgehog signaling pathway, which are involved in cell proliferation and apoptosis.[14]

Table 1: Anticancer Activity of Selected Pyrazoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11) | U251 (Glioblastoma) | 11.9 | [8] |

| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11) | AsPC-1 (Pancreatic) | 16.8 | [8] |

| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1b) | HepG-2 (Liver) | 6.78 | [13] |

| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (2b) | HepG-2 (Liver) | 16.02 | [13] |

| Compound 17 (N-phenyl pyrazoline-coumarin hybrid) | NCI-H522 (Non-small cell lung cancer) | - | [15] |

| Compound 56 (5-arylidenethiazolone bearing pyrazoline) | MCF-7 (Breast) | 1.4 | [15] |

Experimental Protocol: Evaluation of Anticancer Activity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of pyrazoline derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HepG-2, A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyrazoline compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazoline compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[8]

-

Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.

Caption: Workflow for anticancer evaluation of pyrazoline compounds.

Antimicrobial Applications: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazoline derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of novel anti-infective drugs.[1][16][17][18]

Antibacterial and Antifungal Activity

Numerous studies have reported the antibacterial and antifungal properties of pyrazoline-containing compounds.[19][20][21] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][16] For example, certain pyrazoline derivatives have exhibited significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[16][17] The antimicrobial potency is often influenced by the nature and position of substituents on the pyrazoline ring and the aromatic rings attached to it.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have provided valuable insights into the structural requirements for potent antimicrobial activity. For instance, the presence of electron-withdrawing groups on the phenyl rings can enhance antibacterial activity.[22] Similarly, specific substitutions at the N1 position of the pyrazoline ring can significantly impact the antifungal efficacy.

Table 2: Antimicrobial Activity of Selected Pyrazoline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 5 | S. aureus | 64 | [16] |

| Compound 19 | S. aureus | 64 | [16] |

| Compound 24 | S. aureus | 64 | [16] |

| Compound 19 | P. aeruginosa | - | [16] |

| Compound 22 | P. aeruginosa | - | [16] |

| 3-(2-Fluorophenyl)-5-(4-isopropylphenyl) isoxazoline (2d) | S. sclerotiorum | - | [19] |

| 1-acetyl-3-(2-fluorophenyl)-5-(4-isopropylphenyl)-2-pyrazoline (3d) | S. sclerotiorum | - | [19] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of pyrazoline compounds against bacteria.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

Pyrazoline compounds dissolved in DMSO

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., Norfloxacin)[18]

-

Negative control (broth only)

-

Incubator

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the pyrazoline compounds in MHB directly in the 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (antibiotic), a negative control (broth only), and a vehicle control (DMSO in broth with inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for antimicrobial evaluation of pyrazoline compounds.

Anti-inflammatory and Analgesic Potential

Inflammation is a complex biological response implicated in numerous diseases. Pyrazoline derivatives have demonstrated significant anti-inflammatory and analgesic properties, making them promising candidates for the treatment of inflammatory disorders and pain.[23][24][25]

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of pyrazolines are often attributed to their ability to inhibit the production of pro-inflammatory mediators. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are key enzymes in the synthesis of prostaglandins.[5][26] Additionally, certain pyrazolines can suppress the production of nitric oxide (NO), another important inflammatory mediator.[27]

Analgesic Activity

The analgesic properties of pyrazoline compounds are closely linked to their anti-inflammatory effects.[22][23][28] By reducing inflammation and the production of pain-inducing substances like prostaglandins, these compounds can effectively alleviate pain. Some pyrazolines have shown analgesic activity comparable to or even greater than that of standard drugs like indomethacin.[25]

Table 3: Anti-inflammatory and Analgesic Activity of Selected Pyrazoline Derivatives

| Compound | Activity | Model | Result | Reference |

| Compound IVa | Analgesic | Acetic acid-induced writhing | More effective than standard | [23] |

| Compound Vd | Analgesic | Acetic acid-induced writhing | More effective than standard | [23] |

| Compound 2d | Anti-inflammatory | Carrageenan-induced paw edema | Higher activity than indomethacin | [25] |

| Compound 2e | Anti-inflammatory | Carrageenan-induced paw edema | Higher activity than indomethacin | [25] |

| Compound 11 | Anti-inflammatory | Carrageenan-induced paw edema | 75.56% inhibition | [29] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used in vivo model for evaluating the anti-inflammatory activity of test compounds.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Pyrazoline compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Parenteral administration equipment (e.g., intraperitoneal injection)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the pyrazoline compound or the vehicle to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.[25]

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Neuroprotective and CNS-Related Applications

Neurodegenerative diseases and psychiatric disorders represent a significant global health burden. Pyrazoline derivatives have shown considerable promise as therapeutic agents for these conditions due to their neuroprotective, antidepressant, and anticonvulsant activities.[2][30]

Neuroprotective Effects

Oxidative stress is a key contributor to the pathogenesis of neurodegenerative disorders like Parkinson's disease.[31][32] Pyrazoline derivatives have been investigated for their neuroprotective effects against oxidative stress-induced neuronal damage.[31][33] Some compounds have shown the ability to protect neuronal cells from toxins like 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease in vitro.[31][32]

Antidepressant and Anxiolytic Activities

Several pyrazoline derivatives have exhibited significant antidepressant-like and anxiolytic activities in preclinical models.[34][35][36] A key mechanism underlying these effects is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A, which are responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.[35][37] By inhibiting MAO-A, these compounds can increase the levels of these neurotransmitters in the brain, leading to an antidepressant effect.[35]

Table 4: Neuropharmacological Activity of Selected Pyrazoline Derivatives

| Compound | Activity | Target/Model | Result | Reference |

| Compound 3h | Neuroprotective | 6-OHDA-induced neurotoxicity | 20% increase in cell viability | [31][33] |

| Compound 4h | Neuroprotective | 6-OHDA-induced neurotoxicity | 23% increase in cell viability | [31][33] |

| Compound 3d | Antidepressant-like | Tail suspension & forced swim tests | Significant reduction in immobility | [36] |

| Compound 3e | Antidepressant-like | Tail suspension & forced swim tests | Significant reduction in immobility | [36] |

| PY2 | Antidepressant | MAO-A inhibition | Good antidepressant activity | [38] |

| PY3 | Antidepressant | MAO-A inhibition | Good antidepressant activity | [38] |

| PY8 | Antidepressant | MAO-A inhibition | Good antidepressant activity | [38] |

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol outlines a method for assessing the neuroprotective effects of pyrazoline compounds against 6-OHDA-induced toxicity in a neuronal cell line.

Materials:

-

PC-12 Adh cell line (rat pheochromocytoma)[32]

-

Complete culture medium

-

Pyrazoline compounds dissolved in DMSO

-

6-hydroxydopamine (6-OHDA)

-

96-well microplates

-

MTT assay reagents

Procedure:

-

Cell Culture and Differentiation: Culture PC-12 Adh cells and differentiate them into a neuronal-like phenotype using nerve growth factor (NGF).

-

Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the pyrazoline compounds for a specified duration (e.g., 1-2 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of 6-OHDA.[32]

-

Incubation: Incubate the cells for 24 hours.

-

Cell Viability Assessment: Determine cell viability using the MTT assay as described in the anticancer protocol.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the pyrazoline compounds compared to the 6-OHDA-treated control.

Caption: Workflow for neuropharmacological evaluation of pyrazolines.

Other Promising Research Applications

Beyond the major areas discussed, pyrazoline-containing compounds have shown potential in several other therapeutic domains.

-

Antioxidant Activity: Many pyrazoline derivatives possess significant antioxidant properties, capable of scavenging free radicals and protecting against oxidative damage.[39][40][41][42] This activity is beneficial in various disease contexts, including neurodegenerative disorders and inflammation.

-

Anticonvulsant Activity: The pyrazoline scaffold has been explored for the development of anticonvulsant agents, with some derivatives showing efficacy in animal models of epilepsy.[5]

-

Antitubercular and Antimalarial Activity: The search for new treatments for infectious diseases has led to the investigation of pyrazolines against Mycobacterium tuberculosis and Plasmodium falciparum, with some compounds showing promising activity.[20][23]

-

Herbicidal and Insecticidal Properties: In the agrochemical sector, pyrazoline derivatives have been investigated for their potential as herbicides and insecticides.[15]

Conclusion and Future Directions

The pyrazoline scaffold has unequivocally established itself as a versatile and highly valuable pharmacophore in drug discovery and development. The extensive body of research highlights the remarkable diversity of biological activities associated with pyrazoline-containing compounds, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects. The synthetic accessibility of this heterocyclic system provides a robust platform for the generation of novel derivatives with tailored pharmacological profiles.

Future research in this field should focus on several key areas. A deeper understanding of the molecular mechanisms underlying the diverse biological activities of pyrazolines is crucial for rational drug design. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in identifying novel and more potent derivatives. Furthermore, the exploration of pyrazoline-based hybrid molecules, combining the pyrazoline core with other pharmacologically active moieties, holds significant promise for the development of multi-target drugs with enhanced efficacy and reduced side effects. As our understanding of the chemical and biological properties of pyrazolines continues to grow, so too will their potential to yield novel and effective therapeutic agents for a wide range of human diseases.

References

- Jadhav, S. A. et al. (2016).

- Recent Advances On Antiproliferative and Anti-inflammatory Potential Of Pyrazoline Derivatives. (2025). Biointerface Research in Applied Chemistry.

- Biological activities of pyrazoline derivatives--a recent development. (n.d.). PubMed.

- Synthesis and antifungal activity of novel pyrazolines and isoxazolines derived

- New pyrazoline derivatives and their antidepressant activity. (n.d.). PubMed.

- Antioxidant potential of new pyrazoline derivatives to prevent oxid

- Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Upd

- Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxid

- Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (n.d.). [Journal Name].

- Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines. (n.d.). PMC.

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). American Chemical Society.

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener

- Synthesis and Biological Activities of Pyrazoline Derivatives: A Comprehensive Review. (2025). [Journal Name].

- Recent advancements in the development of bioactive pyrazoline deriv

- Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. (n.d.). PMC - PubMed Central.

- Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents. (n.d.).

- Biological activities of pyrazoline derivatives--a recent development. (n.d.). Semantic Scholar.

- Synthesis and Anti-Inflammatory Activity of Pyrazolines. (n.d.). Semantic Scholar.

- Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxid

- Recent advances in the therapeutic applications of pyrazolines. (n.d.). PMC - PubMed Central.

- 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evalu

- Synthesis and biological activity of new pyrazoline derivative. (2020).

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central.

- Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-D

- Pyrazoline derivatives as an anticancer activity. (2022). IJCRT.org.

- Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review. (n.d.). PubMed.

- Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. (n.d.).

- Pyrazole–pyrazoline derivatives as next-generation anti-inflamm

- Synthesis, Analgesic, Anti-inflammatory and Antimicrobial Activities of Some Novel Pyrazoline Deriv

- Antidepressant-like Activity of 2-Pyrazoline Deriv

- Synthesis and Characterization of Pyrazoline Derivatives under Three Different C

- Synthesis and structural characterization of novel pyrazoline deriv

- Pyrazoline Derivatives: Exploring the Synthesis and Development of New Ligands for Anti-Cancer Therapy. (2025). Bentham Science Publisher.

- Novel Heterocyclic Hybrids Based on 2-Pyrazoline: Synthesis and Assessment of Anti-Inflammatory and Analgesic Activities. (n.d.). PubMed.

- (PDF) Synthesis, Characterization and Evaluation of Antioxidant Activity of New Pyrazolines Derivatives. (n.d.).

- The antioxidant activity of some of the synthesized pyrazolines. The error bars show the mean ± SD. (n.d.).

- A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. (2017). PubMed Central.

- Pharmaceutical Importance of Pyrazoline Deriv

- Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. (n.d.). NIH.

- Synthesis, in silico analysis and antidepressant activity of pyrazoline analogs. (2020). ThaiScience.

- Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. (2025). PMC - NIH.

- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PMC - NIH.

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022).

- A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. (n.d.). MDPI.

- Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv

- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Deriv

- Synthesis, Characterization and Evaluation of Analgesic, Anti-Inflammatory, Ulcerogenic Potential of Some 2-Pyrazoline Deriv

- Synthesis, characterization and biological activity of pyrazoline deriv

- Antimicrobial Activity of Some Novel Pyrazoline Derivatives. (n.d.).

Sources

- 1. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Recent advancements in the development of bioactive pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijcrt.org [ijcrt.org]

- 10. Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. mdpi.com [mdpi.com]

- 13. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. japer.in [japer.in]

- 19. Synthesis and antifungal activity of novel pyrazolines and isoxazolines derived from cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 20. thepharmajournal.com [thepharmajournal.com]

- 21. Synthesis, characterization and biological activity of pyrazoline derivatives - ProQuest [proquest.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [PDF] Synthesis and Anti-Inflammatory Activity of Pyrazolines | Semantic Scholar [semanticscholar.org]

- 25. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. news-medical.net [news-medical.net]

- 27. Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 28. Novel Heterocyclic Hybrids Based on 2-Pyrazoline: Synthesis and Assessment of Anti-Inflammatory and Analgesic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Pharmaceutical Importance of Pyrazoline Derivatives: A Mini Review - ProQuest [proquest.com]

- 30. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 33. [PDF] Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress | Semantic Scholar [semanticscholar.org]

- 34. New pyrazoline derivatives and their antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. benthamdirect.com [benthamdirect.com]

- 36. dergipark.org.tr [dergipark.org.tr]

- 37. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 38. thaiscience.info [thaiscience.info]

- 39. Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Aldehyde Functional Group in Pyrazoline Scaffolds: A Hub for Chemical Diversification and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazoline Aldehyde

Pyrazoline and its substituted derivatives represent a privileged class of heterocyclic compounds, forming the core scaffold of numerous molecules with significant pharmacological activities.[1][2] Their applications span a wide therapeutic spectrum, including antimicrobial, anti-inflammatory, antidepressant, and anticancer agents.[3][4] The synthetic versatility of the pyrazoline ring allows for extensive functionalization, enabling the fine-tuning of molecular properties for targeted biological activity.

Among the various functional groups that can be introduced onto the pyrazoline core, the aldehyde group (specifically as a carboxaldehyde) stands out as a particularly powerful synthetic handle. Its rich and predictable reactivity allows it to serve as a gateway for a multitude of chemical transformations, paving the way for the generation of diverse molecular libraries. The most common route to these valuable intermediates is the Vilsmeier-Haack reaction, which efficiently formylates the pyrazoline precursor.[5][6]

This guide provides a detailed exploration of the core reactivity of the aldehyde group on pyrazoline derivatives. It is designed for researchers and scientists in the field of medicinal chemistry and drug development, offering not just protocols, but also the mechanistic rationale behind these transformations. We will delve into key reactions including nucleophilic additions, condensations, oxidation-reduction, and carbon-carbon bond-forming reactions, highlighting their utility in constructing complex molecules with therapeutic potential.

Section 1: Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the pyrazoline aldehyde is highly susceptible to attack by nucleophiles, leading to a variety of indispensable condensation products. These reactions are fundamental for extending the molecular framework and introducing new pharmacophores.

Schiff Base Formation: Building Bridges to Bioactivity

The condensation of pyrazoline-4-carboxaldehydes with primary amines to form imines, or Schiff bases, is one of the most direct and widely used derivatization strategies.[7] This reaction is typically catalyzed by a trace amount of acid and proceeds by nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration.[8] The resulting Schiff bases are not merely derivatives; they are often bioactive molecules in their own right, with many exhibiting significant anticancer and antimicrobial properties.[9][10]

Experimental Protocol: General Synthesis of a Pyrazole-based Schiff Base [7]

-

Solubilization: Dissolve the selected pyrazoline-4-carboxaldehyde derivative (1.0 mmol) in 20 mL of ethanol in a round-bottom flask, heating gently if necessary.

-

Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution.

-

Amine Addition: Add an equimolar amount (1.0 mmol) of the desired substituted primary amine (e.g., 2-aminophenol, substituted aniline).

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., solvent system benzene:acetone 8:2).[8]

-